molecular formula C9H13N3O3 B2377863 Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228156-42-9

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B2377863
CAS RN: 2228156-42-9
M. Wt: 211.221
InChI Key: WXVQZCUHIRLYBX-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is a saturated bicyclic structure . It’s a compact module that can be readily derivatized with numerous transformations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes involve the use of photochemistry to access new building blocks via [2+2] cycloaddition .

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivatives of ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate have been synthesized for evaluating their antimalarial activities. These compounds show in vitro activity against P. falciparum and antimycobacterium, along with cytotoxic activity against Vero cells (Ningsanont et al., 2003).
  • Investigations into the synthesis of ethyl 2-oxabicyclo[2.1.1]hexane derivatives and their reactions demonstrate their potential in creating diverse chemical structures, highlighting their versatility in chemical synthesis (Kirmse & Mrotzeck, 1988).

Application in Organic Synthesis

  • Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used in a double rearrangement process in the pyrrolidine-1,2-oxide system, leading to the formation of pentasubstituted pyrroles. This showcases its role in facilitating complex molecular rearrangements (Dehnel & Kanabus‐kaminska, 1987).
  • The compound's derivatives are involved in a novel skeletal rearrangement under acidic conditions, forming structurally complex molecules. This highlights its use in synthesizing new molecular frameworks (Kobayashi, Ono, & Kato, 1992).

Biomedical Research

  • In biomedical research, derivatives of this compound are synthesized and investigated for their potential as intermediates or active compounds in drug discovery. For example, its use in lipase-catalyzed synthesis demonstrates its role in creating chiral synthons, important in pharmaceutical chemistry (Tsuji, Onishi, & Sakata, 1999).

Innovative Synthetic Approaches

  • Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used in exploring new synthetic methodologies, such as in the ultrasonic synthesis and molecular structure study of 1,3-dipolar cycloaddition reactions. This exemplifies its role in advancing synthetic chemistry techniques (Aboelnaga, Hagar, & Soliman, 2016).

Future Directions

The future directions for the research and development of bicyclo[2.1.1]hexanes involve exploring this underexplored synthetic accessibility point of view . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

properties

IUPAC Name

ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-2-14-7(13)8-3-9(4-8,15-6-8)5-11-12-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQZCUHIRLYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

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